6-Fluoroindoline
Description
The Indoline (B122111) Scaffold: A Fundamental Heterocycle in Contemporary Chemical Synthesis and Drug Discovery
The indoline nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a recurring motif in numerous natural products and synthetic compounds with significant biological activity. benthamdirect.comeurekaselect.com Its three-dimensional, non-planar structure allows for specific and favorable interactions with biological targets, such as enzymes and receptors. aip.org This has led to the development of a multitude of drugs containing the indoline scaffold for treating a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders. mdpi.comresearchgate.net
The versatility of the indoline scaffold stems from its amenability to a variety of chemical modifications at different positions of the ring system. This allows for the fine-tuning of its physicochemical and pharmacological properties, making it an ideal template for the design of novel therapeutic agents. mdpi.comresearchgate.net The ability to readily synthesize a diverse library of indoline derivatives has solidified its importance in modern drug discovery programs. aip.org
Strategic Significance of Fluorine Substitution in the Design of Bioactive Organic Molecules
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. ajrconline.orgnih.gov Fluorine, being the most electronegative element, can profoundly influence a molecule's properties in several ways. ajrconline.org The substitution of a hydrogen atom with a fluorine atom, which is similar in size, can lead to improved metabolic stability due to the high strength of the carbon-fluorine bond, effectively blocking sites of metabolic degradation. wikipedia.org
Furthermore, the presence of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, and transport across biological membranes. ajrconline.orgwikipedia.org The strong electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. ajrconline.org This ability to fine-tune electronic properties makes fluorine a valuable tool for optimizing the potency and selectivity of bioactive compounds. researchgate.net The increasing number of fluorine-containing drugs approved for clinical use, which rose from approximately 2% in 1970 to 25% by 2011, underscores the pivotal role of this element in drug design. nih.gov
Overview of 6-Fluoroindoline as a Key Scaffold in Emerging Research Areas
This compound emerges as a particularly valuable building block by combining the foundational indoline structure with the strategic advantages of a fluorine substituent. This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules with diverse applications. nordmann.globalmedchemexpress.com
In medicinal chemistry, this compound derivatives have shown promise in the development of novel therapeutic agents. For instance, they have been investigated for their potential as anticancer agents, with some derivatives exhibiting the ability to induce apoptosis in cancer cells. The fluorinated indoline core is also a key component in the synthesis of potent selective serotonin (B10506) reuptake inhibitors (SSRIs), highlighting its relevance in the development of treatments for neurological disorders. medchemexpress.com
Beyond its pharmaceutical applications, this compound and its derivatives are also finding use in materials science. The unique electronic properties conferred by the fluorinated indoline scaffold are being explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and semiconductors. ossila.com The ability to functionalize the 6-fluoroindole (B127801) precursor at various positions allows for the creation of a diverse molecular library for drug discovery and the development of novel materials. ossila.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNKUULIMDAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293700 | |
| Record name | 6-Fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2343-23-9 | |
| Record name | 2343-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 6 Fluoroindoline and Its Derivatives
Methodologies for the Construction of the Indoline (B122111) Core
The synthesis of the indoline ring system is a foundational aspect of accessing 6-fluoroindoline. Various cyclization strategies have been developed, often starting from appropriately substituted anilines or nitroarenes.
A prevalent strategy involves the cyclization of an aniline (B41778) equivalent onto a pendant alkene. nih.gov While aza-Wacker approaches have been described, they are often limited by the substitution pattern of the alkene. nih.gov A more recent development is the aza-Heck cyclization, which utilizes N-hydroxy anilines as electrophiles. nih.gov These precursors are readily accessible from the corresponding nitroarenes, and the method allows for the synthesis of indolines with diverse functionalities and complex ring structures, including those with fully substituted carbons at the C2 position. nih.gov
Another significant approach is the cyclization of 2-alkynylaniline derivatives, which provides a route to 2-substituted or 2,3-disubstituted indoles that can subsequently be reduced to indolines. mdpi.com The required 2-alkynylanilines are often prepared via Sonogashira coupling of ortho-haloanilines and terminal alkynes. mdpi.com The cyclization step itself can be induced by strong bases or, more commonly, by transition metal catalysts. mdpi.com Palladium catalysts, such as palladium(II) acetate, have been effectively used for this transformation in aqueous micellar media like TPGS-750-M. mdpi.com
Furthermore, intramolecular cyclization mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA) offers a powerful method for constructing N-substituted indole (B1671886) skeletons, which can then be reduced to the corresponding indolines. organic-chemistry.org This method proceeds by joining a side-chain nitrogen atom to the benzene (B151609) ring and is effective for both electron-rich and electron-poor substrates, typically providing good yields rapidly under mild conditions. organic-chemistry.org
Regioselective Functionalization Approaches for this compound Synthesis
Achieving regioselective synthesis of this compound often involves starting with a precursor that already contains the fluorine atom at the desired position. For instance, the synthesis can commence from 3-chloro-4-fluoroaniline. google.com In one patented method, this aniline derivative is reacted with boron trichloride (B1173362) in the presence of aluminum trichloride to form an imine, which is then hydrolyzed and reduced to yield the indoline. google.com
Another common precursor is 6-fluoroindole (B127801), which can be reduced to this compound. bhu.ac.in The reduction of the indole heterocyclic ring can be achieved using reagents like sodium cyanoborohydride in acetic acid or zinc in hydrochloric acid. bhu.ac.in Catalytic hydrogenation over palladium on carbon (Pd/C) with a hydrogen source like formic acid is also an effective method.
Late-stage functionalization of the indole or indoline core represents an alternative regioselective strategy. For example, iridium-catalyzed borylation allows for the selective installation of boronate groups at various positions of the 6-fluoroindole ring, which can then be used in subsequent cross-coupling reactions. ossila.com
A nickel-catalyzed dearomative arylboration of N-protected indoles has also been developed, offering a method for the regioselective synthesis of C2- and C3-borylated indolines. nih.gov The regioselectivity between C2 and C3 borylation can be controlled by the choice of the N-protecting group on the indole starting material. nih.gov For example, N-Boc-indoles tend to yield C2-borylated products, while N-Piv-indoles favor C3-borylation. nih.gov This method has been shown to tolerate fluoro-substituents on the indole ring. nih.gov
Asymmetric Synthesis of Chiral this compound Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods to synthesize chiral indoline derivatives. These strategies focus on creating stereogenic centers, often at the C2 or C3 positions, with high levels of stereocontrol.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metals. beilstein-journals.org Chiral phosphoric acids, derived from scaffolds like BINOL, have been successfully employed in the catalytic asymmetric dearomatization of indoles to create chiral indoline derivatives. rsc.org For instance, the reaction of 2,3-disubstituted indoles with naphthoquinone monoimines as electrophiles can be catalyzed by a chiral phosphoric acid to produce chiral fused indolines with excellent enantioselectivities. rsc.org
Asymmetric Michael additions are another key organocatalytic transformation. The addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can generate chiral products that are precursors to substituted indolines. acs.orgprinceton.edu Similarly, the asymmetric sulfa-Michael/aldol (B89426) cascade reaction of 2-ylideneoxindoles with 1,4-dithiane-2,5-diol, catalyzed by a cinchona-derived squaramide, has been used to synthesize spiro[indoline-2,3′-thiophene]-3-ones with high diastereo- and enantioselectivity. rsc.org
The following table summarizes representative organocatalytic methods for the synthesis of chiral indoline precursors.
| Catalyst Type | Reaction | Substrates | Product Type | Yield | Stereoselectivity | Ref |
| Chiral Phosphoric Acid | Asymmetric Dearomatization | 2,3-Disubstituted Indoles, Naphthoquinone Monoimines | Fused Indolines | Good to High | Excellent ee | rsc.org |
| Chiral Secondary Amine | Diels-Alder Reaction | Cinnamaldehyde, Cyclopentadiene | Cyclohexenyl Building Blocks | >82% | up to 93% ee | princeton.edu |
| Cinchona-derived Squaramide | Sulfa-Michael/Aldol Cascade | 2-Ylideneoxindoles, 1,4-Dithiane-2,5-diol | Spiro[indoline-2,3′-thiophen]-3-ones | up to 95% | >20:1 dr, 99% ee | rsc.org |
| Chiral Primary Amine | Michael Addition | α,β-Unsaturated Ketones, Pyrrole (B145914) Derivatives | Pyrrolizines | 70-91% | ~92% ee, >20:1 dr | beilstein-journals.org |
ee = enantiomeric excess, dr = diastereomeric ratio
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed, often with the possibility of recovery and reuse. wikipedia.org
Evans oxazolidinones are a widely used class of chiral auxiliaries, particularly for asymmetric aldol reactions and alkylations. wikipedia.orgresearchgate.net For example, an N-acyl oxazolidinone can be enolized and reacted with an aldehyde to produce syn-aldol products with high diastereoselectivity, establishing two new contiguous stereocenters. wikipedia.org This strategy is a cornerstone in natural product synthesis. researchgate.net
Other notable auxiliaries include camphorsultams and pseudoephedrine. wikipedia.orgrsc.org Oppolzer's camphorsultam has been utilized in the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres, which can serve as building blocks for complex fluorinated molecules. rsc.org Pseudoephedrine amides can be deprotonated and alkylated with high diastereoselectivity, with the stereochemical outcome directed by the auxiliary's methyl group. wikipedia.org
A highly stereoselective synthesis of furoindoline derivatives has been achieved using an imidazolidinone-based chiral auxiliary. researchgate.net The one-pot reductive cyclization of an aldol adduct mediated by the auxiliary proceeds with high stereocontrol. researchgate.net
The table below illustrates the application of different chiral auxiliaries.
| Chiral Auxiliary | Reaction Type | Product Stereochemistry | Key Features | Ref |
| Evans Oxazolidinones | Aldol Reaction | syn or anti adducts | High diastereoselectivity, establishes two stereocenters | wikipedia.orgresearchgate.net |
| Pseudoephedrine | Alkylation | syn to methyl, anti to hydroxyl | Auxiliary derived from natural product, easily removed | wikipedia.org |
| Oppolzer's Camphorsultam | Michael Addition | High diastereoselectivity | Used for fluoroalkene dipeptide isostere synthesis | rsc.org |
| Imidazolidinone-based | Reductive Cyclization | Highly stereoselective | Enables synthesis of furoindoline derivatives | researchgate.net |
A sophisticated strategy for creating chiral C-F bonds involves the asymmetric protonation of a prochiral enamine intermediate. nih.govd-nb.infochemrxiv.org This method has been successfully applied to the catalytic enantioselective synthesis of heterocyclic vicinal fluoroamines. nih.govd-nb.infochemrxiv.org
In this approach, a chiral Brønsted acid, such as a chiral phosphoric acid, catalyzes the conjugate addition of a nucleophile (e.g., an azaheterocycle) to a fluoroalkenyl heterocycle. nih.govchemrxiv.orgchemrxiv.org This addition generates a prochiral enamine intermediate. The subsequent stereocontrolled protonation of this enamine by the chiral catalyst upon rearomatization establishes the C-F stereocenter with high enantioselectivity. nih.govd-nb.infomdpi.com DFT calculations have shown that the steric interactions from the catalyst's bulky groups are crucial for enforcing the high enantioselectivity of the proton transfer step. nih.gov This methodology is advantageous as it avoids the use of external fluorinating reagents and the potential for stereochemical erosion that can occur in deoxyfluorination reactions. chemrxiv.org
Chiral Auxiliary-Mediated Transformations.
Chemical Transformations of Precursor Compounds for this compound Synthesis
The synthesis of this compound often relies on the transformation of readily available precursors. 6-Fluoroindole is a key starting material, which itself can be synthesized through various classical indole syntheses, such as the Fischer or Leimgruber–Batcho methods, applied to fluorinated precursors. diva-portal.orgresearchgate.net For example, a modified Leimgruber–Batcho synthesis can produce 6-chloro-5-fluoroindole (B46869) from 3-chloro-4-fluoro-1-nitrobenzene. researchgate.net
Once 6-fluoroindole is obtained, the most direct transformation to this compound is the reduction of the pyrrole ring. bhu.ac.in This can be achieved through catalytic hydrogenation, often using palladium on carbon (Pd-C) with hydrogen gas or a transfer hydrogenation source like formic acid or ammonium (B1175870) formate. Alternatively, chemical reduction using reagents such as sodium cyanoborohydride in an acidic medium can also effect this transformation. bhu.ac.in
Another important precursor is 2-nitro-4-fluorotoluene. lookchem.com This compound can undergo reductive cyclization to form 6-fluoroindole. lookchem.com For instance, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reduction is a known pathway. lookchem.com The synthesis of 6-chloro-5-fluoroindole has been accomplished starting from 3-chloro-4-fluoroaniline, which is reacted with boron trichloride and then subjected to hydrolysis and reduction. google.com These examples highlight a common strategy: constructing a substituted benzene ring with the necessary fluorine and a latent functionality (like a nitro or amino group) that can be elaborated into the fused pyrrole ring of the indoline system.
Advanced Coupling and Derivatization Reactions for this compound Scaffolds
The functionalization of the this compound core is crucial for expanding its utility in medicinal chemistry and materials science. Advanced catalytic methods, including cross-coupling and direct C-H activation/olefination reactions, provide powerful tools for the late-stage modification of this scaffold, enabling the synthesis of diverse derivatives. These strategies often focus on creating new carbon-carbon and carbon-heteroatom bonds at various positions on the indoline ring system.
A notable strategy for derivatization involves the direct C-H olefination of the indoline core. Research has demonstrated the successful olefination of N-methyl this compound at the C5 position. acs.org This reaction, catalyzed by a palladium complex with a specific S,O-ligand, allows for the introduction of an acrylate (B77674) moiety with high regioselectivity. acs.org The reaction of N-methyl this compound with ethyl acrylate, for instance, yields the desired C5-olefinated product in good yield. acs.org
| Reactant | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Ref |
| N-methyl this compound | Ethyl acrylate | Pd(OAc)₂ / S,O-ligand | DCE/HFB | 120 | 61 | acs.org |
| Data derived from a study on selective C-H olefination of indolines. acs.org |
Another powerful approach for derivatizing the this compound scaffold is through halogenation followed by cross-coupling reactions. This two-step sequence first introduces a halogen atom, typically bromine, onto the aromatic ring, which then serves as a handle for subsequent metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling. This method offers a modular route to introduce a wide variety of substituents. For example, the 7-position of this compound can be first brominated and then coupled with a boronic acid to form a new C-C bond.
| Reaction | Substrate | Reagents | Catalyst | Base | Solvent | Yield (%) | Ref |
| Bromination | This compound | N-Bromosuccinimide (NBS) | - | - | Acetic acid | - | |
| Suzuki-Miyaura Coupling | 7-bromo-6-fluoroindoline | Methyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/water | 60-70 (projected) | |
| Projected yields based on analogous couplings. |
Furthermore, functionalization of the 6-fluoroindole precursor, prior to its reduction to this compound, presents a strategic alternative for creating diverse derivatives. One such advanced method is the photocatalytic hydroboration of 6-fluoroindole. nih.gov This reaction utilizes a heterogeneous photocatalyst to achieve the dearomative hydroboration of the indole ring, directly yielding a boryl-functionalized indoline. nih.gov These boryl indoline derivatives are valuable intermediates, as the borane (B79455) group can be efficiently transformed into other functional groups, such as alcohols, through subsequent reactions. nih.gov This method not only creates the indoline core but also installs a versatile functional handle in a single, diastereoselective step. nih.gov
| Substrate | Reagent | Catalyst | Product | Yield (%) | Ref |
| 6-fluoroindole | NHC-borane | Vacancy-engineered polymeric carbon nitride | Boryl-functionalized indoline | 63 | nih.gov |
| Data from a study on photocatalytic hydroboration of indoles. nih.gov |
These advanced coupling and derivatization strategies highlight the versatility of the this compound scaffold. By leveraging modern catalytic methods, chemists can selectively functionalize specific positions on the molecule, paving the way for the creation of novel compounds with tailored properties. The ability to perform C-H activation, cross-coupling, and dearomative functionalization opens up a vast chemical space for exploration.
Mechanistic Organic Chemistry and Reactivity of 6 Fluoroindoline Systems
Elucidation of Reaction Mechanisms in 6-Fluoroindoline Derivatization
The derivatization of the 6-fluoroindole (B127801) scaffold, the aromatic precursor to this compound, is fundamental to accessing a wide range of functionalized molecules. The mechanisms of these reactions are heavily influenced by the electronic nature of the fluorinated ring system.
Key derivatization reactions include the Mannich-type reaction, Vilsmeier-Haack formylation, and multi-component reactions.
Mannich-type Reaction: 6-Fluoroindole readily undergoes Mannich-type reactions, a cornerstone for introducing aminomethyl groups at the electron-rich C3 position. The reaction of 6-fluoroindole with formaldehyde (B43269) and dimethylamine (B145610) in acetic acid proceeds via the formation of the electrophilic Eschenmoser salt equivalent, which is then attacked by the nucleophilic C3 of the indole (B1671886) ring. mdpi.com This process is highly efficient, furnishing compounds like 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, a versatile intermediate for further synthesis. mdpi.com
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position, creating 6-fluoro-1H-indole-3-carbaldehyde. The mechanism involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide like dimethylformamide (DMF) and phosphoryl trichloride (B1173362). mdpi.com The electron-rich 6-fluoroindole attacks this electrophilic reagent, leading to an intermediate that, upon hydrolysis, yields the C3-formylated product. mdpi.com This aldehyde is a crucial precursor for building more complex side chains, such as through subsequent condensation with nitromethane (B149229) to form a nitrovinyl derivative. mdpi.com
Tandem and Multi-component Reactions: The 6-fluoroindole nucleus has been successfully employed in tandem reaction sequences. For instance, a one-pot Mannich/Diels-Alder reaction sequence has been developed to create complex polycyclic indole structures. rsc.org In this sequence, 6-fluoroindole acts as the carbon-centered nucleophile in the initial Mannich reaction. rsc.org Similarly, it participates in three-component reactions, such as the reaction with acenaphthenequinone (B41937) and enaminones, to generate highly functionalized bis-indole derivatives. acs.org The proposed mechanism involves an initial aza-ene addition of the indole to the quinone, followed by reaction with the enaminone. acs.org
The table below summarizes key derivatization reactions and their mechanistic features.
| Reaction Type | Substrate | Reagents | Product | Mechanistic Highlights |
| Mannich Reaction | 6-Fluoroindole | Formaldehyde, Dimethylamine, Acetic Acid | 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | Electrophilic attack by an in-situ generated iminium ion at the nucleophilic C3 position of the indole. mdpi.com |
| Vilsmeier-Haack | 6-Fluoroindole | DMF, POCl₃ | 6-Fluoro-1H-indole-3-carbaldehyde | Electrophilic aromatic substitution with the Vilsmeier reagent at the C3 position. mdpi.com |
| Tandem Mannich/Diels-Alder | 6-Fluoroindole | CBzCl, Furan derivative | Tricyclic 3a,6-epoxyisoindole derivative | Initial Mannich reaction followed by an intramolecular Diels-Alder cycloaddition. rsc.org |
| Three-Component Reaction | 6-Fluoroindole | Acenaphthenequinone, Enaminone, p-TSA | Functionalized bis-indole | Sequential aza-ene addition and condensation reactions. acs.org |
Principles of Stereochemical Control in the Synthesis of this compound Enantiomers
The synthesis of single-enantiomer compounds, or enantioselective synthesis, is critical in pharmaceutical chemistry, as different enantiomers can have vastly different biological activities. wikipedia.org Achieving stereochemical control in the synthesis of this compound derivatives typically relies on asymmetric synthesis strategies, which create a new chiral center while favoring the formation of one enantiomer over the other. wikipedia.orglibretexts.org This is accomplished by using a chiral influence, such as a chiral auxiliary or a chiral catalyst, which creates diastereomeric transition states that differ in energy. libretexts.orgresearchgate.net
A prominent strategy for exerting stereochemical control in the synthesis of derivatives from 6-fluoroindole involves the use of chiral metal complexes. One documented approach is the synthesis of enantiomerically enriched 6-fluorotryptophan derivatives. mdpi.com The key step involves the alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218), (R)-[Ni(II)-BPB-Gly] or its (S)-enantiomer. mdpi.com
The mechanism of control is as follows:
Formation of the Chiral Nucleophile: The glycine Schiff base complex acts as a nucleophilic glycine equivalent. The chiral ligand (BPB) creates a rigid, dissymmetric environment around the metal center and the substrate.
Diastereoselective Alkylation: The complex is reacted with an electrophilic derivative of 6-fluoroindole, such as 1-(6-fluoro-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide. mdpi.com The pre-existing chirality of the nickel complex directs the approach of the electrophile to one face of the nucleophilic glycine alpha-carbon, leading to the preferential formation of one diastereomer of the resulting complex.
Liberation of the Product: The newly formed, enantiomerically enriched amino acid derivative is then liberated from the chiral auxiliary complex. mdpi.com
This method allows for the synthesis of either the (R) or (S) enantiomer of the 6-fluorotryptophan derivative by selecting the corresponding (R) or (S) chiral catalyst. mdpi.com
| Method | Chiral Influence | Reactants | Product | Stereochemical Principle |
| Asymmetric Alkylation | (R)- or (S)-[Ni(II)-BPB-Gly] complex | 1-(6-Fluoro-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide | (R,R)- or (S,S)-Ni(II)-BPB-6-fluoro-tryptophan | The chiral ligand creates diastereomeric transition states, directing the alkylation to one face of the glycine-derived nucleophile, resulting in high diastereoselectivity. mdpi.com |
Impact of Fluorine Substitution on the Electronic and Steric Reactivity of the Indoline (B122111) Nucleus
The substitution of a hydrogen atom with fluorine at the C6 position of the indoline nucleus profoundly alters its chemical properties through a combination of electronic and steric effects. nih.gov While often considered a simple bioisostere of hydrogen due to its small size, fluorine's extreme electronegativity introduces powerful electronic perturbations. acs.org
Electronic Effects: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker, resonance-donating effect (+M). This combination significantly modulates the electron density distribution across the indoline ring system. vulcanchem.com
Reactivity Modulation: The strong -I effect deactivates the benzene (B151609) ring towards electrophilic substitution compared to unsubstituted indoline. However, its influence also enhances the acidity of the N-H proton and can affect the nucleophilicity of the nitrogen atom.
Excited State Properties: The position of fluorine substitution has a significant impact on the photophysical properties of the indole chromophore. Studies comparing 4-, 5-, and 6-fluoroindole show that the nature of the lowest excited singlet state (S₁) is highly position-dependent. For 6-fluoroindole, the ¹Lₐ and ¹Lₑ excited states are highly mixed, in contrast to the 4- and 5-isomers where the S₁ state is predominantly ¹Lₑ in character. researchgate.net This mixing of electronic states directly influences properties like the transition dipole moment and excited-state charge transfer capabilities. vulcanchem.comresearchgate.net
Steric Effects: Although the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), this difference can be sterically significant in constrained environments like enzyme active sites or in transition states of highly ordered reactions. nih.gov However, in many common organic reactions, the steric impact of a single fluorine atom on the benzene ring of this compound is considered minimal compared to its powerful electronic influence. nih.gov The combination of these electronic and steric factors is often termed a "stereoelectronic effect," as the two are difficult to completely separate.
| Property | Effect of 6-Fluorine Substitution | Reference |
| Electron Density | Reduces electron density on the aromatic ring via a strong inductive effect (-I). | vulcanchem.com |
| Reactivity to Electrophiles | Deactivates the benzene moiety towards electrophilic aromatic substitution. | |
| N-H Acidity | Increases the acidity of the N-H proton compared to unsubstituted indoline. | acs.org |
| Excited Electronic States | Induces significant mixing of the ¹Lₐ and ¹Lₑ states. | researchgate.net |
| Steric Hindrance | Generally considered to have a minor steric impact in solution-phase reactions. | nih.govnih.gov |
Investigations into Electrophilic and Nucleophilic Reactions on the this compound Core
The reactivity of the this compound core is amphoteric, with the molecule capable of undergoing both electrophilic and nucleophilic reactions at different sites. The saturated 2,3-bond distinguishes its reactivity from the fully aromatic 6-fluoroindole. vulcanchem.com
Electrophilic Reactions: The primary sites for electrophilic attack are the nitrogen atom and the aromatic ring.
N-Functionalization: The nitrogen atom of this compound readily acts as a nucleophile. It can be acylated or alkylated under standard conditions to form N-substituted derivatives. For example, reaction with acyl chlorides in the presence of a base yields the corresponding N-acyl-6-fluoroindoline.
Aromatic Substitution: The benzene portion of the ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the annulated amine is also a strong ortho-, para-director. Therefore, electrophilic attack is predicted to occur at the C5 and C7 positions, with the C7 position being particularly activated.
Nucleophilic Reactions: The this compound scaffold can act as a nucleophile or be a substrate for nucleophilic attack.
As a Nucleophile: As mentioned, the nitrogen atom is the primary nucleophilic center. The aromatic ring itself is generally too electron-rich to be attacked by nucleophiles unless further activated by strongly electron-withdrawing groups.
As an Electrophile (via derivatization): More complex derivatives of fluorinated indolines can exhibit electrophilic character. For example, a dearomative electrophilic fluorination of 2-methylindoles produces 3,3-difluoroindolines bearing an exocyclic double bond. acs.org This olefinic bond is amphoteric; it can act as a nucleophile in some reactions but also as an electrophile (an allyl fluoride (B91410) moiety), enabling a wide range of metal-catalyzed C-C and C-heteroatom bond-forming reactions. acs.org
Nucleophilic Aromatic Substitution (SₙAr): While displacement of the fluorine atom via an SₙAr mechanism is generally difficult on an electron-rich ring, it could become feasible if the ring is strongly activated by other substituents, such as a nitro group.
A key modern strategy for functionalizing the 6-fluoroindole precursor involves iridium-catalyzed C-H borylation, which can selectively install boronate ester groups (Bpin) at various positions on the ring. ossila.com These borylated intermediates can then participate in a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), effectively serving as nucleophilic partners to build more complex structures. ossila.com
| Reaction Type | Site of Reaction | Example Reaction | Reagents |
| Electrophilic Substitution | C3 (on 6-fluoroindole) | Vilsmeier-Haack Formylation | DMF, POCl₃ |
| Electrophilic Substitution | C7 (on this compound) | Aromatic Nitration | HNO₃, H₂SO₄ |
| Nucleophilic Reaction (N-atom) | Nitrogen | N-Alkylation | Alkyl halide, Base |
| Catalytic Functionalization | C-H bonds (on 6-fluoroindole) | Iridium-Catalyzed Borylation | B₂pin₂, Ir catalyst |
| Cross-Coupling (of Borylated derivative) | C-Bpin bond | Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst, Base |
Computational Chemistry Approaches to 6 Fluoroindoline Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 6-fluoroindoline. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its stability and chemical behavior. numberanalytics.com
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. pmf.unsa.baacs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Studies on fluorinated indole (B1671886) derivatives, such as ethyl 6-fluoro-1H-indole-2-carboxylate, utilize DFT to optimize molecular geometry and calculate key energetic properties that describe stability. researchgate.netlookchem.com
The stability of a molecule can be inferred from its total energy and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pmf.unsa.ba A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity. pmf.unsa.ba For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory for related fluoro-indole compounds have been used to determine these stability markers.
Table 1: Calculated Energetic Properties of a Representative Fluoro-Indole Derivative
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Total Energy (E) | The total electronic energy of the optimized molecular structure. | Varies with method/basis set |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -5.08 eV researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -0.88 eV researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, an indicator of chemical stability. | ~ 4.8 eV |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of these orbitals are crucial for predicting how and where a molecule will react. The HOMO region indicates the most likely site for electrophilic attack, as it is where the molecule's most available electrons reside. nih.gov Conversely, the LUMO region shows the most likely site for nucleophilic attack, where the molecule can accept electrons. acs.orgnih.gov
For fluorinated indoles, the HOMO is typically distributed over the indole ring system, while the LUMO is also located on the aromatic structure. researchgate.net The energy gap (ΔE) between HOMO and LUMO is a key parameter; a smaller gap suggests higher reactivity. pmf.unsa.ba FMO analysis helps rationalize the regioselectivity of chemical reactions and guides the design of new synthetic pathways. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Properties and Reactivity Implications
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital. researchgate.net | Region of high electron density, susceptible to attack by electrophiles. nih.gov |
| LUMO | Lowest Unoccupied Molecular Orbital. researchgate.net | Region of low electron density, susceptible to attack by nucleophiles. nih.gov |
| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO. pmf.unsa.ba | A smaller gap indicates higher polarizability and greater chemical reactivity. pmf.unsa.ba |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govuba.ar It transforms the calculated wave function into a representation of localized bonds and lone pairs, which aligns with intuitive chemical concepts. uba.ar This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and hyperconjugation.
Table 3: Example of NBO Donor-Acceptor Interactions in a Fluoro-Aromatic System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (F) | σ*(C-C) | 6.3 |
Note: Data is based on a representative 7-fluoro-1H-indole-5-carboxylic acid, illustrating the type of hyperconjugative interaction expected in this compound. LP denotes a lone pair, and σ denotes an antibonding orbital.*
Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity.
Molecular Modeling and Dynamics Simulations for Conformational Analysis of this compound Derivatives
While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. faccts.de MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with other molecules, such as proteins or solvents. mdpi.commdpi.com
For derivatives of this compound, MD simulations are crucial for understanding how they bind to biological targets. researchgate.net For example, a simulation of a ligand-receptor complex can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds), and the flexibility of both the ligand and the protein's binding pocket over time. mdpi.com Analysis of the root mean square deviation (RMSD) during a simulation indicates the stability of the complex; a low and stable RMSD suggests the ligand remains securely in its binding site. mdpi.commdpi.com These simulations are essential for validating docking results and understanding the dynamic nature of molecular recognition.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of newly synthesized compounds. mpg.dearxiv.org For this compound, the prediction of its ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift is particularly valuable. nih.gov
DFT calculations, using specific functionals (like ωB97X) and basis sets (such as 6-31+G*) combined with a solvent model, have been shown to predict ¹⁹F chemical shifts with reasonable accuracy compared to experimental values. nih.gov These predictions are sensitive to the molecular environment, including solvent effects. For instance, calculations for 6-fluoroindole (B127801) have shown that different solvents cause noticeable changes in the fluorine chemical shift. nih.gov This computational tool is vital for confirming the identity and purity of fluorinated compounds and for interpreting complex experimental spectra. nih.gov
Table 4: Comparison of Experimental and Calculated ¹⁹F NMR Chemical Shifts for 6-Fluoroindole in Different Solvents
| Solvent | Experimental Chemical Shift (ppm) |
|---|---|
| Ethanol | Most Shielded |
| DMSO | Most Deshielded |
| Water | Intermediate |
| Pyridine | Intermediate |
Note: This table summarizes the trend observed for 6-fluoroindole, a closely related precursor. nih.gov Absolute ppm values were not provided in the snippet, but the relative shielding effect was described.
In Silico Structure-Activity Relationship (SAR) Studies and Virtual Screening
In silico Structure-Activity Relationship (SAR) studies and virtual screening are powerful computational strategies in drug discovery to identify and optimize lead compounds. pensoft.netuj.edu.plnih.gov Virtual screening involves using molecular docking to computationally test large libraries of compounds against a specific biological target, such as an enzyme or receptor, to predict their binding affinity and pose. pensoft.netnih.gov
For this compound, this process would begin by docking it and its virtual derivatives into the active site of a protein implicated in a disease. For instance, a derivative, ethyl 6-fluoro-1H-indole-2-carboxylate, was studied as a potential inhibitor of cyclooxygenase (COX) enzymes through molecular docking, which revealed strong binding affinities. researchgate.net The results of such screenings, typically a docking score, help prioritize which compounds to synthesize and test experimentally.
SAR studies then analyze how changes in the chemical structure affect biological activity. nih.gov By comparing the docking scores and binding modes of a series of this compound derivatives, researchers can identify which functional groups and substitutions are critical for binding, guiding the rational design of more potent and selective molecules.
Advanced Spectroscopic and Chromatographic Analytical Techniques for 6 Fluoroindoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-fluoroindoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the fluorine substituent.
Detailed Research Findings:
¹H and ¹³C NMR: Proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the core indoline (B122111) structure. The chemical shifts and coupling constants of the protons and carbons in the aromatic and saturated rings provide a detailed map of the molecule. For instance, in a related compound, 4-fluoroaniline (B128567), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the amine protons and the aromatic protons, with coupling constants that help to assign their relative positions. Similarly, the ¹³C NMR spectrum reveals characteristic signals for the carbon atoms, with the carbon attached to the fluorine atom showing a distinct splitting pattern due to C-F coupling.
¹⁹F NMR: Fluorine-19 (¹⁹F) NMR is particularly crucial for compounds like this compound. It provides direct evidence of the fluorine atom's presence and its specific chemical environment. The chemical shift of the fluorine signal is highly sensitive to its position on the indole (B1671886) ring and the presence of neighboring functional groups. ¹⁹F NMR has been utilized to study the incorporation of 6-fluoroindole (B127801) into proteins, where the fluorine signal serves as a sensitive probe for monitoring protein-ligand interactions. ossila.comrsc.org
2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, further confirming the structural assignment. ossila.com These techniques are invaluable for complex derivatives of this compound.
Photo-CIDNP NMR: Photochemically Induced Dynamic Nuclear Polarization (photo-CIDNP) NMR is a specialized technique that can enhance the NMR signal intensities of aromatic compounds. This has been demonstrated with 6-fluoroindole, where illumination in the presence of a photosensitizer modulates the ¹⁹F NMR signals, offering a sensitive method for studying light-induced processes. researchgate.net
Interactive Data Table: Representative NMR Data for a Fluorinated Aniline (B41778) Derivative
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | 3.60 | s | - |
| 6.62 | dd | 8.6, 4.5 | |
| 6.89 | t | 8.0 | |
| ¹³C | 115.69 | d | 22.4 |
| 116.10 | d | 7.6 | |
| 142.57 | d | 2.0 | |
| 156.38 | d | 235.2 | |
| Note: Data is for 4-fluoroaniline in CDCl₃ and serves as an illustrative example of the type of data obtained for fluorinated aromatic amines. |
Mass Spectrometry (MS) for Precise Molecular Characterization and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of this compound and its derivatives, confirm their elemental composition, and elucidate their fragmentation patterns for structural verification.
Detailed Research Findings:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound and its derivatives. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
LC-ESI-Q-TOF Mass Spectrometry: The coupling of liquid chromatography with electrospray ionization and a quadrupole time-of-flight mass spectrometer (LC-ESI-Q-TOF) is a common setup for analyzing this compound-containing samples. frontiersin.org This technique was used to confirm the identity and incorporation of 6-fluorotryptophan (derived from 6-fluoroindole) in proteins. frontiersin.org The analysis involves monitoring a specific mass range in the total ion current (TIC) plot and applying deconvolution algorithms to determine the molecular weight of the modified protein. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a valuable tool. The sample is first separated by gas chromatography and then introduced into the mass spectrometer for detection and identification. researchgate.net Derivatization techniques, such as acylation or silylation, can be employed to increase the volatility of the compounds for GC analysis. nih.govjfda-online.com
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound and its derivatives. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Detailed Research Findings:
Purity Assessment: HPLC is routinely used to assess the purity of synthesized this compound, with a target purity of greater than 98% often required for research applications. A common method involves using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, and UV detection at a specific wavelength, such as 254 nm.
Method Validation: HPLC methods for this compound analysis are validated according to guidelines from the International Council for Harmonisation (ICH) to ensure they are accurate, precise, specific, and sensitive. jpionline.orgeurachem.org Validation parameters include linearity, range, accuracy, precision, and robustness. eurachem.org
Analysis of Complex Mixtures: HPLC is particularly effective for analyzing complex mixtures containing this compound derivatives. For instance, in studies involving the metabolic adaptation of E. coli to 6-fluoroindole, HPLC was used to analyze protein samples with a linear gradient of acetonitrile in water containing formic acid. frontiersin.org
Preparative HPLC: For the purification of this compound on a larger scale, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate the desired compound from reaction mixtures and impurities.
Interactive Data Table: Typical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile/Water (gradient) |
| Detection | UV at 254 nm |
| Purity Target | ≥95% - 98% |
| Based on general procedures for related indole derivatives. |
Gas Chromatography (GC) for the Analysis of Volatile this compound Derivatives
Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile compounds. While this compound itself may have limited volatility, its derivatives can be readily analyzed by GC, often in combination with a mass spectrometer (GC-MS).
Detailed Research Findings:
Derivatization: To make this compound and its derivatives suitable for GC analysis, derivatization is often necessary. jfda-online.comresearch-solution.com This process involves chemically modifying the molecule to increase its volatility. Common derivatizing agents include those that form fluoroacyl or trimethylsilyl (B98337) derivatives. nih.govjfda-online.com
Stationary Phases: The choice of the stationary phase in the GC column is critical for achieving good separation. For derivatives of indole compounds, both non-polar silicone phases and polar polyester (B1180765) phases are used. aocs.org The polarity of the stationary phase affects the elution order of the compounds. aocs.org
GC-MS Analysis: The coupling of GC with MS provides both separation and identification capabilities. researchgate.net This is particularly useful in complex matrices, such as in studies analyzing the impact of 6-fluoroindole on bacterial biofilms, where GC-MS was used to identify active fractions in extracts. researchgate.netresearchgate.net
Spectrophotometric Methods (UV-Vis and Fluorescence Spectroscopy) for Quantitative and Qualitative Analysis
Spectrophotometric methods, including UV-Visible (UV-Vis) and fluorescence spectroscopy, are valuable for both the quantitative and qualitative analysis of this compound. These techniques are based on the interaction of light with the molecule.
Detailed Research Findings:
UV-Vis Spectroscopy: this compound exhibits a characteristic UV absorption pattern that is distinct from its aromatic counterpart, 6-fluoroindole. vulcanchem.com The absorption spectrum is influenced by the electronic transitions within the molecule. In related indole derivatives, absorbance maxima are typically observed in the 260-310 nm range, corresponding to the ¹Lₐ←¹A and ¹Lₑ←¹A transitions, and in the 200-230 nm region, assigned to the ¹Bₐ←¹A and ¹Bₑ←¹A transitions. nih.gov UV-Vis spectroscopy can be used for quantitative analysis by creating a calibration curve of absorbance versus concentration. jpionline.org
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of a molecule. Studies on 6-fluoroindole-3-acetic acid have shown that its fluorescence quantum yield is significantly higher than that of the parent indole-3-acetic acid. nih.gov The emission properties of fluorinated indoles are dependent on the position of the fluorine atom. For example, 6-fluoroindole-2-carboxylic acid exhibits different emission bands for its neutral and zwitterionic forms. ossila.com The unique fluorescence properties of 6-fluoroindole derivatives make them useful as probes in biological systems. rsc.org
Rotationally Resolved Electronic Spectroscopy: Advanced techniques like rotationally resolved electronic Stark spectroscopy have been used to study the excited states of 6-fluoroindole. researchgate.netacs.org These studies have revealed that the position of the fluorine atom significantly influences the mixing of the Lₐ and Lₑ excited states, which in turn affects the molecule's photophysical properties. researchgate.netacs.org
Interactive Data Table: Spectroscopic Properties of a Related Fluoroindole Derivative
| Technique | Parameter | Value |
| UV-Vis | Absorbance Maxima | 260-310 nm, 200-230 nm |
| Fluorescence | Emission Bands (6-fluoroindole-2-carboxylic acid) | 332 nm (neutral), 370 nm (zwitterionic) |
| Data is for related indole derivatives and illustrates the type of information obtained. nih.govossila.com |
Applications of 6 Fluoroindoline in Drug Discovery and Chemical Biology
6-Fluoroindoline as a Privileged Scaffold in Modern Medicinal Chemistry
The indole (B1671886) nucleus and its derivatives are considered "privileged scaffolds" in medicinal chemistry. nih.govsigmaaldrich.com This designation stems from their recurring presence in molecules that exhibit high affinity for a diverse range of biological targets. nih.govd-nb.info The indoline (B122111) structure, a reduced form of indole, is found in numerous biologically active compounds and serves as a crucial building block in the synthesis of complex therapeutic agents. ontosight.ai
The incorporation of a fluorine atom at the 6-position of the indoline ring further enhances its status as a privileged structure. Fluorine's high electronegativity and small size can profoundly alter a molecule's electronic properties, acidity, basicity, and hydrogen bonding capabilities. nih.gov These modifications can lead to improved metabolic stability and enhanced binding affinity to target proteins. The 6-fluoroindole (B127801) scaffold, for instance, is a key component in the synthesis of potent inhibitors for various enzymes and receptors. medchemexpress.comglpbio.comchemicalbook.com The ability to functionalize the 6-fluoroindole core at multiple positions allows for the creation of extensive molecular libraries, facilitating the discovery of new drug candidates. ossila.com This versatility makes the this compound scaffold a valuable template for designing targeted ligands and novel therapeutic agents. d-nb.info
Rational Design of Bioactive this compound-Based Compounds
The this compound scaffold serves as a versatile template for the rational design of bioactive compounds. Medicinal chemists strategically modify the core structure to optimize interactions with specific biological targets, thereby enhancing potency and selectivity.
A key strategy involves the late-stage functionalization of the 6-fluoroindole ring. ossila.com For example, iridium-catalyzed borylation and bismuth-catalyzed protodeboronation can selectively introduce functional groups at various positions on the ring, expanding the molecular library for drug discovery. ossila.com Another approach is the synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. For instance, linking a 6-fluoroindole to a chromene derivative resulted in compounds with promising cytotoxicity against cancer cell lines. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the design of these compounds. In the development of anti-HCV agents, it was found that a 6-fluoro derivative showed improved activity over its 7-fluoro counterpart. nih.gov Further modifications, such as adding a 2-fluoro-5-carbamoyl benzyl (B1604629) group at the N-1 position, led to a derivative with significantly improved cellular potency. nih.gov Similarly, in designing dopamine (B1211576) D4 receptor (D4R) antagonists, installing a 6-fluoroindole heterocycle drastically improved activity compared to a non-fluorinated analog. nih.gov These examples underscore how rational design, informed by SAR, leverages the unique properties of the this compound scaffold to create potent and targeted therapeutic candidates.
| Base Scaffold | Modification | Target/Application | Key Finding | Reference(s) |
| Indole | Fluorination at C-6 | Hepatitis C Virus (HCV) | The 6-fluoro derivative (32) showed improved activity (IC50 = 2 nM, EC50 = 90 nM) over the C-7 fluoro analog. | nih.gov |
| Diazaspirocycle | Addition of 6-fluoroindole | Dopamine D4 Receptor (D4R) | The 6-fluoroindole derivative (5) showed drastically improved activity over the non-fluorinated version (4). | nih.gov |
| 6-Fluoroindole | Attachment of Chromene | Anticancer | The resulting hybrids (13a, 13b) displayed promising cytotoxic activity with IC50 values from 7.9–9.1 μM. | nih.gov |
| Tetracyclic Indole | Introduction of 6-fluoro substituent | Hepatitis C Virus (HCV) | The 6-fluoro derivative (32) was selected for further development due to its potent activity. | nih.gov |
Targeted Therapeutic Applications and Pharmacological Potentials
The this compound scaffold is a key component in the development of novel antiviral agents. Its derivatives have shown inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and Hepatitis C Virus (HCV). nih.govrsc.orgmedchemexpress.comglpbio.com The introduction of a fluorine atom can significantly enhance antiviral potency; for example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart. rsc.org
In the context of HIV-1, 6-fluoroindole is used as a reagent in the synthesis of compounds that act as inhibitors of viral attachment. medchemexpress.comglpbio.com Tetrazole-based 4-fluoroindole (B1304775) hybrids have demonstrated potent inhibition of HIV-1, with some compounds showing efficacy in the nanomolar range. rsc.org For influenza virus, a derivative named (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (15a) was identified as a hit compound with activity against influenza A and B strains. nih.gov
Research into anti-HCV agents has also utilized this scaffold. A 6-fluoro derivative of a tetracyclic indole (compound 32) exhibited an IC50 of 2 nM and an EC50 of 90 nM, showing improvement over other fluorinated analogs. nih.gov Further optimization of this compound led to a derivative with enhanced cellular potency (EC50 = 15 nM). nih.gov
| Compound/Derivative Class | Virus Targeted | Activity (EC₅₀/IC₅₀) | Key Finding | Reference(s) |
| 6-Fluoroindole derivative (32) | Hepatitis C Virus (HCV) | IC₅₀ = 2 nM, EC₅₀ = 90 nM | Showed improved activity compared to the C-7 fluoro analog. | nih.gov |
| Optimized 6-Fluoroindole derivative (33) | Hepatitis C Virus (HCV) | IC₅₀ = 4 nM, EC₅₀ = 15 nM | Incorporation of a specific pharmacophore improved cellular potency. | nih.gov |
| Tetrazole-based 4-fluoroindole hybrid (24d) | HIV-1 | EC₅₀ = 20 nM | Demonstrated potent inhibition of HIV-1 attachment. | rsc.org |
| 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid derivative (102) | General Antiviral | - | Exerted threefold greater activity compared to arbidol. | nih.gov |
| Dihydrofuropyridinone derivative (15a) | Influenza A/B | EC₅₀ = 17.4–21.1 μM | Showed broad activity against different influenza strains. | nih.gov |
Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity against a variety of cancer cell lines. nih.govglpbio.comresearchgate.net The fluorinated indole scaffold is a component of compounds designed to inhibit critical cancer-related processes and targets, such as tubulin polymerization and protein kinases. nih.govresearchgate.net
One area of focus is the inhibition of tubulin, a key protein in cell division. Fluoroindole-tethered chromene derivatives have shown good binding affinity towards the tubulin protein and promising cytotoxic activity against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines, with IC50 values between 7.9–9.1 μM. nih.gov Chalcone-based 6-fluoroindole derivatives have also exhibited significant inhibitory activity against colorectal cancer cells, with one compound showing an IC50 value of 4.52 nM against HCT116 cells. nih.gov
Other mechanisms include the inhibition of specific kinases and enzymes. A 6-monofluorinated indolin-2-one derivative (16l) was found to be a potent inhibitor of hepatocellular carcinoma (HCC) cell growth, with IC50 values of 0.09 μM (HuH7) and 0.36 μM (Hep3B), which was superior to existing drugs like sunitinib (B231) and sorafenib. nih.gov Additionally, 6-fluoroindole is used to synthesize pyridyl-ethenyl-indoles, which are inhibitors of tryptophan dioxygenase (TDO), an enzyme implicated in cancer immune evasion. glpbio.comchemicalbook.com Some of these TDO2 inhibitors show significant activity with IC50 values below 1 μM. rsc.org
| Compound/Derivative Class | Cancer Cell Line/Target | Activity (IC₅₀) | Mechanism of Action | Reference(s) |
| 6-Monofluorinated indolin-2-one (16l) | HuH7, Hep3B (Hepatocellular Carcinoma) | 0.09 μM, 0.36 μM | Growth inhibition | nih.gov |
| Fluoroindole-tethered chromenes (13a, 13b) | A549, PC-3, MCF-7 | 7.9–9.1 μM | Tubulin binding | nih.gov |
| Chalcone-based 6-fluoroindole (11) | HCT116 (Colorectal) | 4.52 nM | Growth inhibition | nih.gov |
| 6-Fluoroindole derivatives (71a, 72, 73a) | Tryptophan 2,3-dioxygenase (TDO2) | < 1 μM | Enzyme inhibition for cancer immunotherapy | rsc.org |
| Indolylisoxazoline (6i) | C4-2 (Prostate Cancer) | 2.5 μM | Cytotoxicity, apoptosis induction | nih.gov |
| Indolylisoxazoline (6c) | C4-2 (Prostate Cancer) | - | Inhibited cell proliferation and migration | nih.gov |
6-Fluoroindole and its derivatives have been identified as effective antimicrobial agents, capable of combating bacterial pathogens by interfering with their communication and defense mechanisms. ossila.commedchemexpress.com A primary mode of action is the disruption of quorum sensing (QS), a cell-to-cell signaling process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. researchgate.net
Studies have shown that 6-fluoroindole can inhibit biofilm formation in pathogens like Serratia marcescens. ossila.comresearchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses. By inhibiting biofilm development, 6-fluoroindole-based compounds can render bacteria more susceptible to conventional treatments. ossila.com
In addition to anti-biofilm activity, 6-fluoroindole can interfere with the production of extracellular polymeric substances (EPS), which are key components of the biofilm matrix. researchgate.net This disruption further weakens the biofilm structure. The ability of 6-fluoroindole to act as an antifungal and antibacterial agent, coupled with its antivirulence properties, makes it a promising scaffold for the development of new antimicrobial therapies to address the challenge of antibiotic resistance. medchemexpress.comglpbio.com
| Compound | Target Organism | Effect | Mechanism of Action | Reference(s) |
| 6-Fluoroindole | Serratia marcescens | Inhibition of biofilm formation | Interference with Quorum Sensing (QS) | ossila.comresearchgate.net |
| 6-Fluoroindole | Serratia marcescens | Interference with EPS production | Disruption of biofilm matrix components | researchgate.net |
| 6-Fluoroindole | General | Antibacterial, Antifungal | Not specified | medchemexpress.comglpbio.com |
The this compound scaffold is a key structural motif in compounds designed to interact with targets in the central nervous system (CNS), particularly those involved in neurological and psychiatric disorders. ontosight.ai Derivatives have been developed as potent and selective ligands for various receptors, including serotonin (B10506) and dopamine receptors. nih.govmedchemexpress.commdpi.com
One significant application is in the development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. medchemexpress.comglpbio.comchemicalbook.com The this compound core contributes to the binding affinity and selectivity of these compounds for the serotonin transporter.
Furthermore, this compound derivatives have been rationally designed as antagonists for the dopamine D4 receptor (D4R), a target of interest for treating certain neurological conditions. nih.gov In one study, incorporating a 6-fluoroindole heterocycle into a diazaspirocyclic core led to a compound with drastically improved D4R antagonist activity. nih.gov Similarly, derivatives of 6-fluoroindole have been synthesized and studied as ligands for the serotonin 5-HT1A and 5-HT2A receptors, which are implicated in mood, cognition, and memory. mdpi.com Molecular modeling studies have shown that the indole moiety of these ligands penetrates deep into a hydrophobic region of the receptor, with a salt bridge to a conserved aspartate residue serving as a key anchoring point. mdpi.com
| Compound/Derivative Class | Target Receptor/Pathway | Application/Potential | Key Finding | Reference(s) |
| This compound derivatives | Serotonin Transporter | Selective Serotonin Reuptake Inhibitor (SSRI) | Acts as a potent SSRI. | medchemexpress.comglpbio.comchemicalbook.com |
| Diazaspirocyclic D4R Antagonist (5) | Dopamine D4 Receptor (D4R) | Neurological Disorders | Installation of a 6-fluoroindole heterocycle drastically improved activity. | nih.gov |
| Indole derivative (D2AAK5) | Serotonin 5-HT1A/5-HT2A Receptors | Neurological Disorders | Showed affinity for serotonin receptors and beneficial effects on memory in behavioral tests. | mdpi.com |
| 1-(1-(6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3-yl)piperidin-4-yl)-6-fluoroindoline | CNS targets | Neurological Disorders | The indoline and piperidine (B6355638) moieties suggest potential activity in the CNS. | ontosight.ai |
Anti-inflammatory and Immunomodulatory Effects
The immunomodulatory and anti-inflammatory potential of the 6-fluoroindole scaffold is an active area of research. Although specific data on this compound is not extensively documented in publicly available literature, its precursor, 6-fluoroindole, is a key reagent in synthesizing compounds with these effects.
Derivatives of 6-fluoroindole are utilized in the creation of tryptophan 2,3-dioxygenase (TDO) inhibitors. researchgate.netmedchemexpress.com TDO is an enzyme that plays a role in the kynurenine (B1673888) pathway, and its inhibition can lead to immunomodulatory effects, making it a target for anticancer therapies. researchgate.netmedchemexpress.com For instance, compounds based on the 6-fluoroindole structure with C3 substituents effectively bind to TDO, which can restore tryptophan concentrations and reduce the production of immunosuppressive metabolites. researchgate.net
| Compound Class | Target/Assay | Observed Effect | Reference |
|---|---|---|---|
| 6-Fluoroindole Derivatives | Tryptophan 2,3-dioxygenase (TDO) | Act as potential anticancer immunomodulators by inhibiting TDO. | researchgate.netmedchemexpress.com |
| 5-Fluoroisatin (B27256) Derivatives | Inhibition of BSA denaturation | Showed significant anti-inflammatory activity (e.g., 80.08% inhibition). | nih.gov |
| Ethyl 6-(trifluoromethyl)indolizine-2-carboxylate | COX-2 Inhibition | Exhibits significant anti-inflammatory activity. |
Investigation of Cellular Processes and Molecular Interactions using this compound Probes
The introduction of a fluorine atom into the indoline structure creates a powerful tool for biological investigation. The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) studies due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. gztcm.com.cn
Influence on Cell Signaling Pathways
Direct research specifying the influence of this compound on cell signaling pathways is not prominent. However, studies on its derivatives provide insight into its potential roles. A derivative of 6-fluoroindole, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), has demonstrated potent cytotoxic activity against metastatic colorectal cancer by targeting microtubules, a key component of the cytoskeleton involved in various signaling events. acs.org
The broader family of indole-containing compounds is known to interact with critical signaling pathways involved in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. gztcm.com.cndntb.gov.uaqiagen.com The NF-κB pathway is a central regulator of inflammatory responses, and its activation involves the translocation of subunits like p65 and p50 into the nucleus to induce the expression of pro-inflammatory genes. fivephoton.comabcam.com The MAPK cascade, which includes ERK, JNK, and p38 proteins, is also crucial in transmitting extracellular signals to cellular responses, including inflammation and apoptosis. qiagen.comwikipathways.orgfrontiersin.org Given the established role of indole derivatives in modulating these pathways, this compound-based probes could be valuable tools for studying these complex signaling networks.
Modulation of Gene Expression Profiles
There is a lack of specific studies in the reviewed literature detailing the global modulation of gene expression profiles by this compound. Gene expression profiling, a technique used to measure the activity of thousands of genes simultaneously, provides a snapshot of cellular function and response to a given treatment. nih.govresearchgate.net This analysis is commonly performed using technologies like DNA microarrays or RNA-Sequencing (RNA-Seq). nih.govgithub.iocrownbio.com
While these powerful techniques could elucidate the precise effects of this compound on cellular transcription, such dedicated studies have not been identified in the search results. Research on related compounds, such as the adaptation of E. coli to 6-fluoroindole, has involved RNA-seq analysis, but this is specific to metabolic adaptation in prokaryotes and not a general analysis of its effects in mammalian cells. omicsdi.org
Analysis of Protein-Protein Interactions via Fluorinated Labeling
The use of 6-fluoroindole as a precursor for labeling proteins with 6-fluorotryptophan for ¹⁹F NMR spectroscopy is a well-established and powerful technique for studying molecular interactions. ossila.comnih.govnih.govrsc.orgrsc.org In this method, 6-fluoroindole is added to the culture medium of organisms like E. coli that are expressing a target protein. ossila.comnih.govnih.gov The bacterial cells biosynthesize 6-fluorotryptophan from the provided 6-fluoroindole and incorporate it into the protein structure in place of natural tryptophan. nih.govnih.gov
The ¹⁹F nucleus is exceptionally sensitive to its local environment. rsc.orgacs.organu.edu.au Consequently, any changes in the protein's conformation, such as those occurring during ligand binding or protein-protein interactions, will cause a shift in the ¹⁹F NMR signal of the nearby 6-fluorotryptophan residue. nih.govnih.gov This allows researchers to monitor specific sites within a protein and map interaction interfaces.
A notable example is the study of rat cellular retinol-binding protein II (CRBP II), which contains four tryptophan residues. nih.govnih.gov By incorporating 6-fluorotryptophan, researchers could monitor the specific environmental changes at each tryptophan position upon the binding of all-trans-retinol. The study demonstrated that two of the four tryptophan residues experienced significant changes in their ¹⁹F chemical shifts, indicating their proximity to the ligand-binding event. nih.govnih.gov Subsequent work using mutants where individual tryptophan residues were replaced allowed for the precise assignment of these NMR signals. nih.gov
| Tryptophan Residue | Chemical Shift Change (ppm) | Inference |
|---|---|---|
| Trp107 | 2.0 (downfield) | Largest change, indicating direct involvement in or proximity to the ligand-binding site. |
| Trp9 | 0.5 (downfield) | Significant change, suggesting a conformational adjustment upon ligand binding despite being distant from the binding site. |
| Trp89 | Minor | Environment is largely unaffected by ligand binding. |
| Trp110 | Minor | Environment is largely unaffected by ligand binding. |
This approach provides high-resolution data on molecular interactions that can be difficult to obtain with other methods, making 6-fluoroindole-derived probes invaluable in chemical biology and drug discovery. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the fundamental steps to synthesize 6-Fluoroindoline with high purity, and how can reaction conditions be optimized?
- Methodology : Begin by selecting fluorination agents (e.g., Selectfluor® or DAST) and indoline precursors. Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify optimal yield conditions. Purify via column chromatography or recrystallization, and validate purity through / NMR and HPLC . Track byproducts using LC-MS to refine synthetic routes.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology : Employ NMR to confirm substitution patterns and NMR for fluorine position verification. Use IR spectroscopy to detect functional groups (e.g., N-H stretches). Pair HPLC with UV-vis detection to assess purity, and supplement with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate data with computational predictions (e.g., NMR chemical shift calculators) .
Q. How should researchers conduct a systematic literature review on this compound’s applications in medicinal chemistry?
- Methodology : Use databases like SciFinder and Reaxys with keywords "this compound," "fluorinated indolines," and "bioactivity." Filter for primary sources (peer-reviewed journals) and prioritize recent studies (post-2020). Organize findings into tables comparing biological targets (e.g., kinase inhibitors) and synthetic routes. Identify gaps, such as understudied therapeutic areas or unoptimized synthetic methods .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s reactivity across different solvents?
- Methodology : Conduct kinetic experiments in polar aprotic (DMF) vs. protic (MeOH) solvents. Use NMR to track intermediate formation and DFT calculations to model transition states. Compare experimental activation energies with computational results to identify solvent effects. Address discrepancies by repeating experiments under inert atmospheres to rule out moisture/oxygen interference .
Q. What strategies can reconcile conflicting bioactivity data for this compound derivatives in enzyme inhibition assays?
- Methodology : Re-evaluate assay conditions (pH, ionic strength) and confirm compound stability via LC-MS post-assay. Use isothermal titration calorimetry (ITC) to measure binding affinities independently. Perform dose-response curves with positive controls (e.g., known inhibitors) to validate assay reliability. Publish negative results to clarify literature contradictions .
Q. How can machine learning models predict this compound’s physicochemical properties for drug design?
- Methodology : Curate a dataset of fluorinated indolines with experimental logP, solubility, and pKa values. Train models (e.g., Random Forest, GNNs) using molecular descriptors (Morgan fingerprints, 3D geometries). Validate predictions via synthesis and testing of high-priority candidates. Optimize models iteratively by incorporating new data .
Methodological Guidance Tables
Table 1 : Key Variables in this compound Synthesis Optimization
| Variable | Range Tested | Impact on Yield | Characterization Tool Used |
|---|---|---|---|
| Temperature | 0°C to 80°C | Non-linear | NMR |
| Solvent Polarity | DCM vs. DMF | Significant | HPLC |
| Catalyst Loading | 0.1–5 mol% | Optimal at 2 mol% | GC-MS |
Table 2 : Common Pitfalls in this compound Research and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
